![molecular formula C18H21NO B12692549 6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine CAS No. 85650-58-4](/img/structure/B12692549.png)
6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a tertiary amine.
Méthodes De Préparation
The synthesis of 6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine can be compared with other similar compounds, such as:
6,7,8,9-Tetrahydro-2-methyl-5H-pyrido[3,2-b]indole: This compound shares a similar tetrahydro structure but differs in its specific substituents and ring systems.
6,7,8-Trimethoxycoumarin:
Propriétés
Numéro CAS |
85650-58-4 |
|---|---|
Formule moléculaire |
C18H21NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
6,11-dimethyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),3(8),4,6,14,16-hexaene |
InChI |
InChI=1S/C18H21NO/c1-14-7-8-18-16(13-14)10-12-19(2)11-9-15-5-3-4-6-17(15)20-18/h3-8,13H,9-12H2,1-2H3 |
Clé InChI |
GKYPSKJSFBIHKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=CC=CC=C3CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


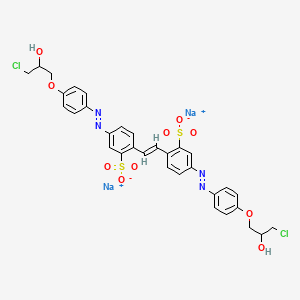


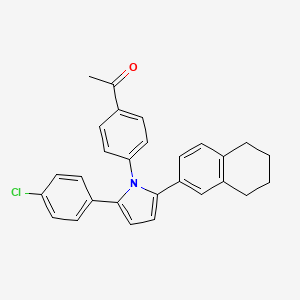
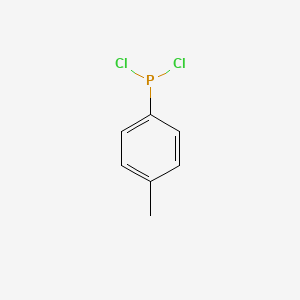

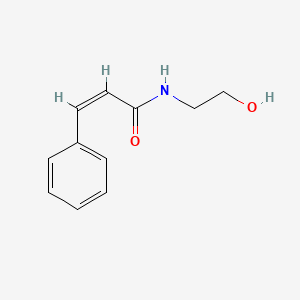
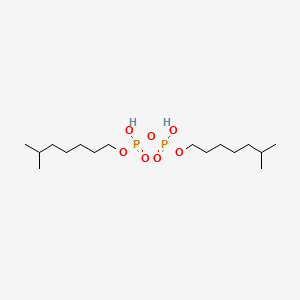
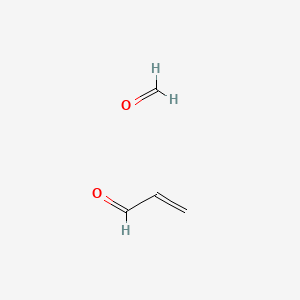

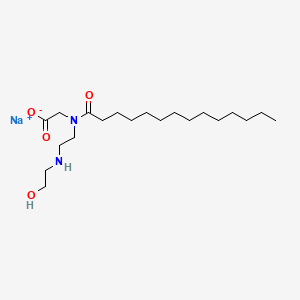
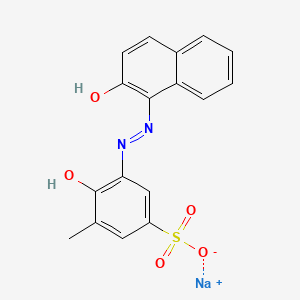
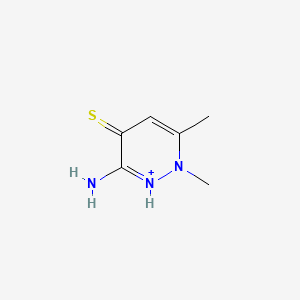
![3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione](/img/structure/B12692545.png)
